Lipophilicity Comparison: Ethyl 4-Chloro-3-iodobenzoate vs. Ethyl 4-Bromo-3-chlorobenzoate
The LogP value, a critical predictor of lipophilicity and membrane permeability, differentiates the iodo- and bromo- analogs. Ethyl 4-chloro-3-iodobenzoate exhibits a LogP of 3.1213, which is measurably lower than the 3.2792 of ethyl 4-bromo-3-chlorobenzoate [1][2]. This 0.1579 log unit reduction may translate to improved aqueous solubility and potentially altered pharmacokinetic behavior in bioactive compounds derived from the scaffold.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.1213 |
| Comparator Or Baseline | Ethyl 4-bromo-3-chlorobenzoate (LogP = 3.2792) |
| Quantified Difference | ΔLogP = -0.1579 (target less lipophilic) |
| Conditions | Calculated values (ChemSrc database) |
Why This Matters
For researchers optimizing ADME properties, the lower LogP may offer advantages in solubility and permeability, providing a quantifiable basis for selecting the iodo-analog over the bromo-analog.
- [1] ChemSrc. 4-Chloro-3-iodobenzoic acid ethyl ester (CAS 1208074-81-0) – Physicochemical Properties. https://m.chemsrc.com/en/cas/1208074-81-0_352252.html View Source
- [2] ChemSrc. Ethyl 4-bromo-3-chlorobenzoate (CAS 120077-67-0) – Physicochemical Properties. https://m.chemsrc.com/en/baike/940985.html View Source
